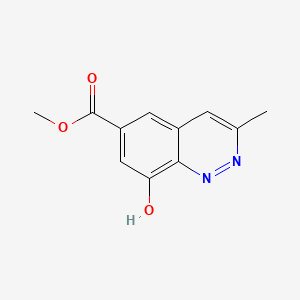
Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol This compound belongs to the cinnoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylcinnoline and methyl 8-hydroxy-6-carboxylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include methanol and ethanol, while catalysts such as sulfuric acid or hydrochloric acid may be used.
Reaction Steps: The reaction involves the esterification of 8-hydroxy-3-methylcinnoline with methyl 6-carboxylate. This process typically requires heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Chemical Reactions Analysis
Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the carboxylate group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the hydroxyl or carboxylate groups are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Condensation: The compound can undergo condensation reactions with other molecules to form larger, more complex structures.
Scientific Research Applications
Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups in its structure allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, such as cell signaling, gene expression, and metabolic pathways. The exact mechanism of action may vary depending on the specific application and target .
Comparison with Similar Compounds
Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate can be compared with other similar compounds, such as:
Methyl 8-hydroxyquinoline-6-carboxylate: This compound has a similar structure but contains a quinoline ring instead of a cinnoline ring. It is known for its antimicrobial and anticancer properties.
Methyl 3-methylcinnoline-6-carboxylate: This compound lacks the hydroxyl group, which may affect its reactivity and biological activity.
Methyl 8-hydroxycinnoline-6-carboxylate: This compound lacks the methyl group, which may influence its chemical properties and interactions with other molecules.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 8-hydroxy-3-methylcinnoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-7-4-8(11(15)16-2)5-9(14)10(7)13-12-6/h3-5,14H,1-2H3 |
InChI Key |
VOMONPGNGLZERR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N=N1)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
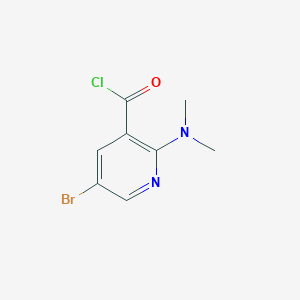

![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
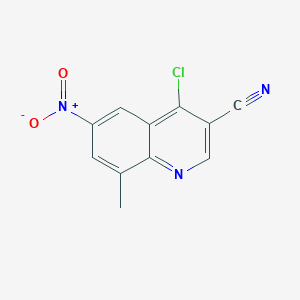
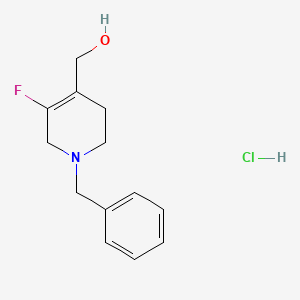
![6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13923679.png)

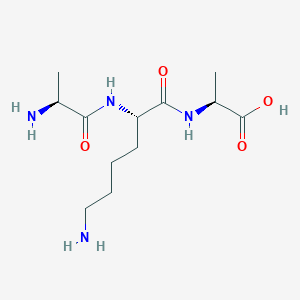
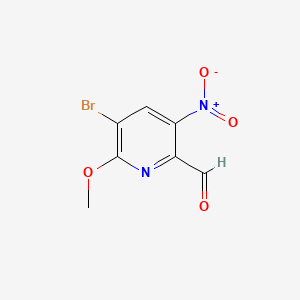

![4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13923716.png)


